[4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 4-bromobenzoate
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Overview
Description
[4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 4-bromobenzoate: is a complex organic compound that features a triazole ring and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 4-bromobenzoate typically involves the formation of the triazole ring followed by the coupling of the triazole derivative with a bromobenzoate moiety. One common method involves the reaction of 4-bromobenzoic acid with 4-amino-1,2,4-triazole under dehydrating conditions to form the desired product. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the iminomethyl linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the iminomethyl linkage, potentially converting it to an amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted benzoates.
Scientific Research Applications
Chemistry: In chemistry, [4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 4-bromobenzoate is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its triazole ring can mimic certain biological motifs, making it a valuable tool for probing biological systems.
Medicine: In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The triazole ring is a common pharmacophore in many drugs, and the bromobenzoate moiety can enhance the compound’s binding affinity and specificity for certain biological targets.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties can improve the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromobenzoate moiety can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- [4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 4-chlorobenzoate
- [4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 4-fluorobenzoate
- [4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 4-iodobenzoate
Comparison: Compared to its analogs, [4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 4-bromobenzoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the bromine atom can influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications.
Properties
Molecular Formula |
C16H11BrN4O2 |
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Molecular Weight |
371.19 g/mol |
IUPAC Name |
[4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C16H11BrN4O2/c17-14-5-3-13(4-6-14)16(22)23-15-7-1-12(2-8-15)9-20-21-10-18-19-11-21/h1-11H/b20-9+ |
InChI Key |
NIBNXEQFELWRGG-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C=NN=C2)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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